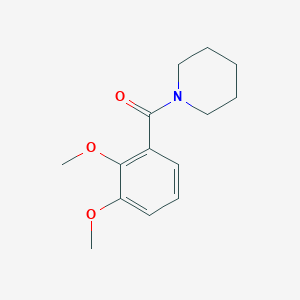

1-(2,3-dimethoxybenzoyl)piperidine

Description

1-(2,3-Dimethoxybenzoyl)piperidine is a piperidine derivative featuring a 2,3-dimethoxybenzoyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is C19H24N2O3S2 (when including the 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl} substituent), with a molecular weight of 392.5355 g/mol and a CAS registry number of 1421515-80-1 .

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-12-8-6-7-11(13(12)18-2)14(16)15-9-4-3-5-10-15/h6-8H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJXNGOMIMWSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues in Sigma-1 Receptor (S1R) Ligands

Studies on S1R ligands highlight the importance of the 1-(3-phenylbutyl)piperidine scaffold (e.g., RC-33 derivatives). Key differences include:

- Substituent Orientation : Compounds with RMSD values <2 Å retain similar orientations of the 1-(3-phenylbutyl)piperidine group to RC-33, while those with RMSD >4 Å (e.g., compounds 37, 62) adopt opposing orientations due to bulkier hydrophobic groups at position 4 of the piperidine .

- Hydrophobic Interactions : Unlike 1-(2,3-dimethoxybenzoyl)piperidine, RC-33 analogs prioritize phenylbutyl chains for hydrophobic cavity binding near helices α4/α4. The thiazole-sulfanyl group in the target compound may engage in polar interactions absent in these analogs .

Table 1: Comparison with S1R Ligands

Piperidine Derivatives with Aromatic Moieties

Phenylcyclohexylpiperidines

Compounds like 1-(1-phenylcyclohexyl)piperidine hydrochloride (CAS 4681-(...)) exhibit neuropharmacological activity (e.g., self-administration in chronic spinal dogs) . Key distinctions:

- Core Structure : The target compound uses a benzoyl group, whereas phenylcyclohexyl derivatives feature a cyclohexyl bridge, enhancing rigidity and altering receptor affinity.

- Pharmacology : Phenylcyclohexylpiperidines show stimulant/toxic effects, while this compound’s activity remains uncharacterized but likely differs due to its polar substituents .

3-MeO-PCP and Fluorinated Analogs

- 3-MeO-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine) is a dissociative anesthetic with NMDA receptor antagonism. Its 3-methoxyphenyl group contrasts with the dimethoxybenzoyl group in the target compound, which lacks the cyclohexyl spacer .

Table 2: Aromatic Piperidine Derivatives

Benzoylpiperidine Variants

- Methyl 1-(3,4-dimethoxybenzoyl)-piperidine-4-carboxylate (CAS N/A): This analog replaces the thiazole-sulfanyl group with a methyl carboxylate, reducing hydrophobicity and altering electronic properties .

Table 3: Substituent Effects on Benzoylpiperidines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.